

Application Note: Stereoselective Synthesis of 2,4-Disubstituted Oxane Rings

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Compound of Interest

Compound Name: *tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate*

CAS No.: 2193058-84-1

Cat. No.: B2541819

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Target Audience: Researchers, synthetic chemists, and drug development professionals.
Focus: Mechanistic causality, self-validating experimental protocols, and downstream applications of cis-2,4-disubstituted tetrahydropyrans.

Strategic Overview

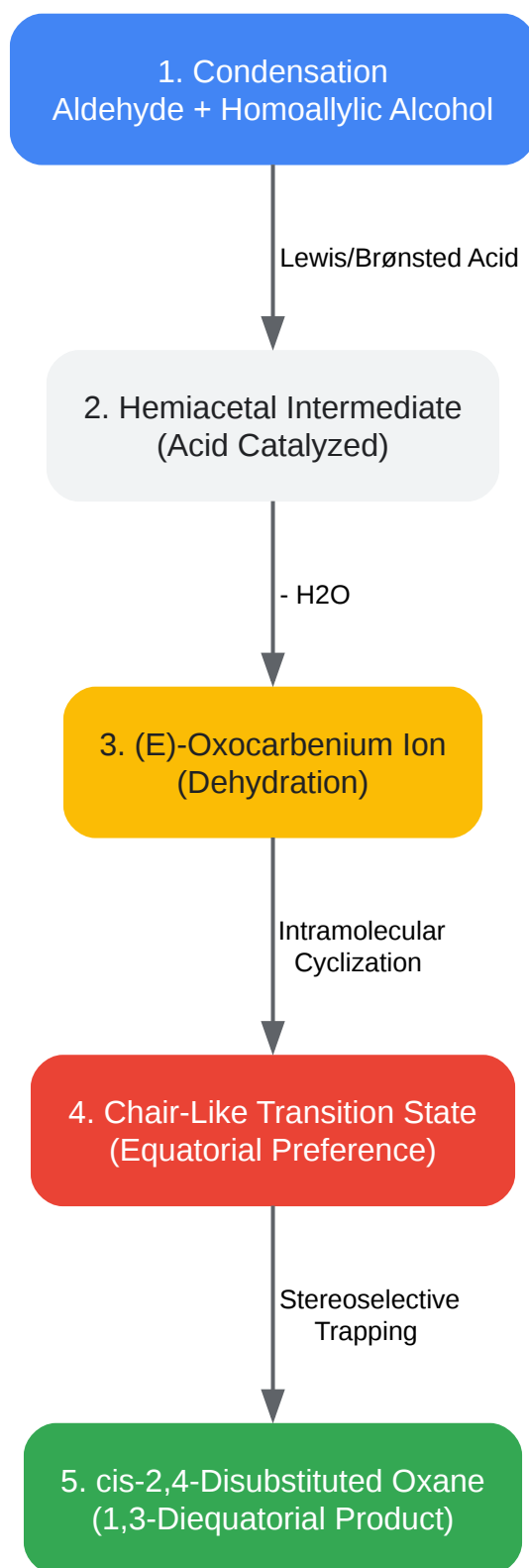
The oxane (tetrahydropyran) heterocycle is a ubiquitous structural motif found in a vast array of bioactive natural products, including polyketides and macrolides, as well as in modern pharmaceutical agents[1]. Constructing this ring system with precise relative stereocontrol—particularly at the C2 and C4 positions—is a critical challenge in drug development.

Among the various synthetic strategies available, the Prins cyclization stands out as a highly robust, scalable, and atom-economical method for the diastereoselective synthesis of cis-2,4-disubstituted oxanes[2]. By leveraging thermodynamic preferences within highly ordered transition states, this methodology allows chemists to predictably set multiple stereocenters in a single catalytic step.

Mechanistic Rationale: The Causality of Stereocontrol

The stereochemical outcome of the Prins cyclization is not random; it is strictly governed by the thermodynamic stability of the intermediate states and the minimization of steric strain. The reaction is initiated by the condensation of a homoallylic alcohol with an aldehyde in the presence of a Lewis or Brønsted acid[2].

- **Oxocarbenium Formation:** The acid catalyst promotes the formation of a hemiacetal, which subsequently undergoes rapid dehydration to form a highly reactive (E)-oxocarbenium ion[3].
- **Chair-Like Transition State:** The intramolecular cyclization proceeds via a six-membered, chair-like transition state. To minimize severe 1,3-diaxial steric interactions, the -group derived from the aldehyde strongly prefers to adopt an equatorial position[4].
- **Stereochemical Trapping:** As the alkene attacks the oxocarbenium carbon, a secondary carbocation is generated at the C4 position. Subsequent nucleophilic trapping (e.g., by water or a halide) yields the cis-2,4-disubstituted tetrahydropyran as the overwhelming thermodynamic product, where both substituents sit in a highly stable 1,3-diequatorial relationship[4].



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Caption: Mechanistic pathway of the Prins cyclization for stereoselective oxane synthesis.

Experimental Protocols: Self-Validating Systems

To ensure reproducibility and trustworthiness, the following protocols integrate built-in validation steps.

Protocol A: Scandium Triflate-Catalyzed Synthesis of 4-Hydroxy Oxanes

This protocol utilizes a mild Lewis acid to yield 4-hydroxy-2,4-disubstituted oxanes with exceptional diastereoselectivity.

- **Reagent Preparation:** In an oven-dried round-bottom flask under an argon atmosphere, dissolve the aldehyde (1.0 equiv) and 3-buten-1-ol (1.2 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.
 - **Causality:** Anhydrous conditions prevent the premature quenching of the oxocarbenium intermediate, while a slight excess of the alcohol ensures complete consumption of the aldehyde.
- **Catalytic Cyclization:** Cool the mixture to 0 °C. Add (5 mol%) in a single portion.
 - **Causality:**

is a mild, water-tolerant Lewis acid that selectively activates the aldehyde carbonyl without inducing unwanted side reactions (e.g., elimination or polymerization) common with harsher acids like [2].
- **Reaction Monitoring:** Allow the reaction to warm to room temperature. Monitor via TLC (Hexanes/EtOAc, UV and stain). The reaction is typically complete within 2–4 hours.
- **Quench and Workup:** Quench the reaction with saturated aqueous

- . Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
- Causality: The mild basic quench neutralizes any trace acid, preventing post-reaction equilibration or isomerization of the products.
- Stereochemical Validation: Purify via flash column chromatography. Validate the cis-2,4-disubstituted stereochemistry using 1D NOESY NMR; a strong Nuclear Overhauser Effect (NOE) between the C2 and C4 axial protons confirms the syn-relationship.

Protocol B: -Promoted Synthesis of 4-Bromo Oxanes

This protocol generates a 4-bromo oxane, which serves as a prime electrophile for downstream cross-coupling[5].

- Activation: To a solution of aldehyde (1.0 equiv) and homoallylic alcohol (1.0 equiv) in anhydrous DCM (0.1 M) at room temperature, add (2.0 equiv) followed by -toluenesulfonic acid (-TsOH, 10 mol%).
 - Causality: coordinates the aldehyde, but the addition of -TsOH rapidly accelerates hemiacetal formation and dehydration. Furthermore, the stoichiometric excess of provides a high local concentration of nucleophilic bromide ions to trap the carbocation[5].
- Cyclization: Stir for 12 hours. The bromide attack yields the 4-bromo-cis-2,4-disubstituted tetrahydropyran.
- Validation: Quench with water, extract with diethyl ether, and purify. Validate the structure via NMR by observing the coupling constants (

) of the C4 proton. A large trans-diaxial coupling constant (

Hz) indicates the bromide is equatorial.

Quantitative Data Presentation

The choice of catalyst and nucleophile directly dictates the product profile and diastereomeric ratio (dr). The table below summarizes optimized conditions for generating 2,4-disubstituted oxanes.

Catalyst System	Nucleophile Source	Product Type	Typical Yield (%)	Diastereomeric Ratio (cis:trans)	Reference
(5 mol%)	(Workup)	4-Hydroxy oxane	75 - 85	> 95:5	[2]
/ -TsOH	Bromide ()	4-Bromo oxane	60 - 80	~ 2:1 to 9:1	[5]
TFA (Stoichiometric)	Trifluoroacetate	4-TFA oxane	70 - 90	> 20:1	[6]

Experimental Workflow & Downstream Applications

Once the cis-2,4-disubstituted oxane is synthesized and validated, it can be utilized in complex molecule synthesis. For instance, 4-bromo oxanes can undergo [5](#) to furnish highly functionalized acyclic polyketide analogs with complete retention of stereochemical information [\[5\]](#).



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Caption: End-to-end experimental workflow from reagent preparation to downstream cross-coupling.

References

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- [6] Title: Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones | Journal of the American Chemical Society Source: ACS Publications URL:[6](#)
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- [4] Title: Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes Source: ResearchGate URL:[4](#)
- [5] Title: Stereospecific cross-coupling reactions of aryl-substituted tetrahydrofurans, tetrahydropyrans, and lactones Source: PubMed URL:[5](#)
- [2] Title: Scandium triflate catalyzed cycloaddition of imines with 1,1-cyclopropanediester: efficient and diastereoselective synthesis of multisubstituted pyrrolidines (Includes abstract for Diastereoselective Synthesis of 2,4-Disubstituted Tetrahydropyranols and Ethers via a Prins-Type Cyclization Catalyzed by Scandium Triflate) Source: R Discovery / Tetrahedron URL:[2](#)

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